The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant pharmacological potential. It features a unique combination of functional groups, including a dimethoxyphenyl moiety and an imidazo[2,1-f]purine core. The compound's molecular formula is with a molecular weight of 425.5 g/mol.
This compound is cataloged under the CAS number 887458-31-3 and can be found in various chemical databases such as PubChem and ChemSrc. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and oncological disorders.
The compound belongs to the class of imidazo[2,1-f]purines, which are known for their biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its specific structure indicates it may act as a ligand for various biological receptors.
The synthesis of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step synthetic pathways due to the complexity of its structure.
The synthesis may also involve protecting groups to manage reactive sites during the multi-step process. Advanced techniques such as microwave-assisted synthesis or flow chemistry could enhance yields and reduce reaction times.
The molecular structure of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is characterized by:
CCCCn1c(=O)c2c(nc3n(-c4ccc(OC)cc4OC)c(C)c(C)n23)n(C)c1=OThe reactivity of this compound can be analyzed through various chemical transformations:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. Computational methods can also be employed to predict reactivity patterns.
The mechanism of action for this compound likely involves interaction with specific biological targets:
Pharmacological studies suggest that derivatives of imidazo[2,1-f]purines exhibit anxiolytic and antidepressant activities through modulation of serotonin receptor activity (Zagórska et al., 2009).
While specific physical properties like density and boiling point are not readily available for this compound due to its complexity and potential instability under standard conditions, general expectations include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles and nucleophiles.
The potential applications for 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
This compound represents a promising candidate for further research in therapeutic applications targeting neurological disorders and cancer treatment due to its unique structural features and biological activities.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: